2-Hydroxyquinoline-6-sulfonyl chloride
Overview
Description
2-Hydroxyquinoline-6-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in the pharmaceutical industry, where it is used as a reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoline-6-sulfonyl chloride can be synthesized through the reaction of chlorosulfonic acid with 2-quinolinol. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: 2-Quinolinol is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Scientific Research Applications
2-Hydroxyquinoline-6-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is utilized in various synthetic applications, particularly in the formation of stable sulfonyl derivatives .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the sulfonyl chloride group. It is known for its antimicrobial and anticancer properties.
Quinoxaline Derivatives: These compounds share a similar quinoline backbone but differ in functional groups, leading to different chemical and biological properties.
Uniqueness: 2-Hydroxyquinoline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to form stable sulfonyl derivatives distinguishes it from other quinoline derivatives .
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYHIOACCQXLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696851 | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569340-07-4 | |
Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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